Technical Whitepaper: Synthesis, Characterization, and Pharmacological Profiling of 2-(3-Methoxy-phenylamino)-nicotinic Acid
Technical Whitepaper: Synthesis, Characterization, and Pharmacological Profiling of 2-(3-Methoxy-phenylamino)-nicotinic Acid
Executive Summary
As drug discovery pivots toward highly optimized, multi-target scaffolds, the 2-(arylamino)nicotinic acid class has emerged as a cornerstone in medicinal chemistry. Specifically, 2-(3-Methoxy-phenylamino)-nicotinic acid (CAS 57978-47-9) represents a privileged intermediate and active pharmacophore. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic rationale in pharmacology, and field-proven, self-validating synthetic protocols designed for high-yield laboratory and scale-up applications.
Physicochemical Profiling & Identifiers
Accurate identification and structural profiling are critical for downstream analytical validation. The quantitative and categorical data for this compound are summarized below.
| Parameter | Specification |
| Chemical Name | 2-(3-Methoxy-phenylamino)-nicotinic acid |
| CAS Registry Number | 57978-47-9 |
| Molecular Formula | C13H12N2O3 |
| Molecular Weight | 244.25 g/mol |
| Primary Synonyms | 2-(3-methoxyanilino)nicotinic acid; 2-((3-Methoxyphenyl)amino)nicotinic acid |
| Pharmacophore Class | 2-(arylamino)nicotinic acid derivative |
Mechanistic Rationale: The 2-Arylaminonicotinic Acid Scaffold
The 2-(arylamino)nicotinic acid core is a highly privileged structural motif known primarily for its role as the central core in non-steroidal anti-inflammatory drugs (NSAIDs) such as flunixin and clonixin[1],[2].
Structure-Activity Relationship (SAR) Causality: The pharmacological efficacy of 2-(3-Methoxy-phenylamino)-nicotinic acid is driven by three distinct structural features:
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The Nicotinic Acid Core: The carboxylic acid moiety is essential for anchoring the molecule to the Arg120 residue within the cyclooxygenase (COX) active site via strong ionic and hydrogen bonds.
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The Secondary Amine Linkage: This acts as a conformational hinge, allowing the two aromatic rings to adopt a non-planar dihedral angle. This flexibility is critical for navigating the narrow, hydrophobic channel of the COX-1/COX-2 enzymes.
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The 3-Methoxy Substitution: The meta-methoxy group on the phenyl ring introduces specific steric bulk and modulates the electron density of the aromatic system (electron-donating via resonance, electron-withdrawing via induction). This fine-tuning enhances binding affinity and has also been shown to be effective in designing novel RNase H dual inhibitors targeting HIV-1 viral replication[3].
Fig 1. Mechanistic pathway of COX enzyme inhibition by 2-arylaminonicotinic acid derivatives.
Synthetic Methodologies & Experimental Protocols
Historically, the synthesis of diarylamines relied on transition-metal-catalyzed Ullmann cross-coupling. However, modern sustainable chemistry dictates the use of greener, highly efficient alternatives. Below are two field-proven, self-validating protocols for synthesizing 2-(3-Methoxy-phenylamino)-nicotinic acid.
Protocol A: Solvent-Free Boric Acid Catalysis
This protocol leverages Boric Acid ( H3BO3 ) as an environmentally benign Lewis acid catalyst under solvent-free conditions[1].
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Causality: The H3BO3 coordinates with the nitrogen of the pyridine ring, significantly increasing the electrophilicity of the C2 position on 2-chloronicotinic acid. This facilitates a rapid nucleophilic attack by 3-methoxyaniline without requiring toxic copper or palladium catalysts.
Step-by-Step Methodology:
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Preparation: In an agate mortar, thoroughly grind 2-chloronicotinic acid (1.0 eq, 10 mmol) and 3-methoxyaniline (1.2 eq, 12 mmol) with H3BO3 (10 mol%) to ensure intimate physical mixing.
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Reaction: Transfer the homogeneous powder to a standard reaction vessel and heat to 150 °C for 2–4 hours. The mixture will form a melt.
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In-Process Control (IPC): Monitor the consumption of 2-chloronicotinic acid via TLC (Eluent: EtOAc/Hexane 1:1).
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Workup & Validation: Cool the melt to room temperature. Triturate the crude mass with hot water to dissolve the boric acid catalyst and any unreacted polar starting materials.
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Isolation: Filter the solid precipitate and recrystallize from hot ethanol to yield the pure 2-(3-Methoxy-phenylamino)-nicotinic acid.
Protocol B: Green Chemistry - High-Temperature Aqueous Amination
This approach utilizes subcritical water to drive the nucleophilic aromatic substitution ( SNAr )[2].
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Causality: At elevated temperatures (150–180 °C), the dielectric constant of water drops significantly, allowing it to act similarly to an organic solvent and solubilize the organic precursors. K2CO3 is utilized as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic aniline.
Step-by-Step Methodology:
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Setup: In a 50 mL Teflon-lined stainless steel autoclave, combine 2-chloronicotinic acid (1.0 eq), 3-methoxyaniline (1.5 eq), and anhydrous K2CO3 (1.5 eq).
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Solvation: Add 20 mL of deionized water. Seal the autoclave tightly.
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Thermal Activation: Heat the reactor in an oven at 160 °C for 6–8 hours.
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Purification (Self-Validating Step): Cool the reactor to room temperature. Filter the aqueous mixture to remove any unreacted, insoluble 3-methoxyaniline or diaryl impurities.
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Selective Precipitation: Slowly acidify the clear filtrate using 1M HCl until the pH reaches ~4.0 (near the isoelectric point of the amphoteric product). The target compound will selectively precipitate out of the aqueous phase.
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Recovery: Filter the precipitate, wash with ice-cold deionized water, and dry under a vacuum to obtain the final product.
Fig 2. Green synthetic workflow for 2-(3-Methoxy-phenylamino)-nicotinic acid via SNAr amination.
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized 2-(3-Methoxy-phenylamino)-nicotinic acid, the following analytical signatures must be confirmed:
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1 H NMR (DMSO- d6 ): The defining feature is the highly deshielded secondary amine proton (-NH-) appearing as a singlet around 10.5–11.0 ppm, a direct result of strong intramolecular hydrogen bonding with the adjacent carboxylic acid carbonyl. The methoxy (-OCH 3 ) protons will appear as a sharp singlet at ~3.75 ppm.
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Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a dominant [M+H]+ molecular ion peak at m/z 245.1.
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FT-IR Spectroscopy: Look for a broad O−H stretch (2500–3000 cm −1 ), a sharp N−H stretch (~3300 cm −1 ), and a strong, conjugated C=O stretch (~1660 cm −1 ).
References[4] Title: 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication.
Source: MDPI. URL:[1] Title: An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Source: PMC (National Institutes of Health). URL:[2] Title: Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Source: ResearchGate. URL: Title: 2-(3-Methoxy-phenylamino)-nicotinic acid | 57978-47-9. Source: Sigma-Aldrich. URL:
